Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate
Overview
Description
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate is an organic compound with the molecular formula C12H12BrNO3 This compound is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a phenyl ring, along with an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate typically involves the bromination of 3-cyano-2-methoxyphenylacetic acid followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the esterification is carried out using ethanol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Formation of 5-substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-amino-2-methoxyphenylacetic acid derivatives.
Hydrolysis: Formation of 5-bromo-3-cyano-2-methoxyphenylacetic acid.
Scientific Research Applications
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds for pharmaceutical research.
Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate depends on its chemical structure and the specific reactions it undergoes. The bromine atom and cyano group are key functional groups that participate in various chemical transformations. The compound can act as an electrophile in substitution reactions, and the cyano group can be reduced to form amines, which are important in biological systems.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-3-cyano-2-methoxyphenylacetate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 5-fluoro-3-cyano-2-methoxyphenylacetate: Contains a fluorine atom instead of bromine.
Ethyl 5-iodo-3-cyano-2-methoxyphenylacetate: Contains an iodine atom instead of bromine.
Uniqueness
Ethyl 5-bromo-3-cyano-2-methoxyphenylacetate is unique due to the presence of the bromine atom, which can participate in specific substitution reactions that are not as readily accessible with other halogens
Properties
IUPAC Name |
ethyl 2-(5-bromo-3-cyano-2-methoxyphenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO3/c1-3-17-11(15)6-8-4-10(13)5-9(7-14)12(8)16-2/h4-5H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGCNDLPOGYOJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C(=CC(=C1)Br)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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